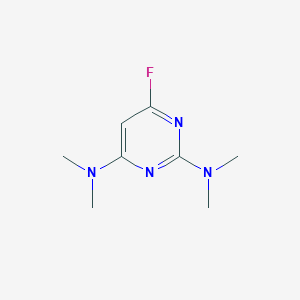

2,4-BIS(DIMETHYLAMINO)-6-FLUOROPYRIMIDINE

Description

Historical Context and Evolution of Fluorinated Heterocycles in Synthetic Strategies

The introduction of fluorine into heterocyclic compounds is a relatively modern advancement in synthetic chemistry, with intensive development beginning in the post-World War II era. The unique properties conferred by the fluorine atom, such as high electronegativity, metabolic stability, and the ability to modulate the physicochemical properties of a molecule, have made fluorinated heterocycles highly valuable. The first fluorinated drug to be approved was Fludrocortisone in 1954, marking a significant milestone in medicinal chemistry. youtube.comnih.gov Since then, the field has expanded rapidly, with fluorinated compounds becoming integral to the development of new pharmaceuticals and advanced materials. The synthesis of these molecules has also evolved, with the development of new fluorinating agents and strategies for the selective introduction of fluorine atoms into complex molecular scaffolds. libretexts.org

Significance of Pyrimidine (B1678525) Scaffolds in Modern Chemical Research

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds. rsc.orgsemanticscholar.orgnih.govnih.gov Pyrimidines are fundamental components of nucleic acids (cytosine, thymine, and uracil) and are involved in a wide range of biological processes. This inherent biological relevance has inspired the synthesis of a vast library of pyrimidine derivatives with a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties. rsc.orgsemanticscholar.orgnih.govnih.gov The versatility of the pyrimidine ring allows for substitution at various positions, enabling the fine-tuning of its biological activity and pharmacokinetic properties. rsc.org

Overview of 2,4-Bis(dimethylamino)-6-fluoropyrimidine within the Broader Context of Fluorinated Pyrimidine Derivatives

This compound is a specific example of a fluorinated pyrimidine derivative that combines the structural features of a pyrimidine core, amino substituents, and a fluorine atom. While dedicated research solely on this compound is limited, its structure suggests its potential as a valuable building block in the synthesis of more complex molecules. The presence of the fluorine atom at the 6-position, along with the dimethylamino groups at the 2- and 4-positions, is expected to influence its reactivity and potential applications. The chemistry of analogous compounds suggests that the fluorine atom can act as a leaving group in nucleophilic aromatic substitution reactions, providing a handle for further functionalization.

Hypothetical Synthesis and Reactivity

The reactivity of this compound is expected to be dominated by the chemistry of the fluorinated pyrimidine ring. The fluorine atom at the 6-position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the pyrimidine ring nitrogens. libretexts.orgwikipedia.org This allows for the displacement of the fluoride (B91410) ion by a variety of nucleophiles, making the compound a versatile intermediate for the synthesis of more complex pyrimidine derivatives.

Potential Applications in Medicinal and Materials Chemistry

Given the established importance of fluorinated pyrimidines in drug discovery, this compound could serve as a key intermediate in the synthesis of novel therapeutic agents. The pyrimidine core is a known pharmacophore, and the substituents can be tailored to interact with specific biological targets. The dimethylamino groups may influence solubility and receptor binding, while the fluorine atom can enhance metabolic stability and binding affinity.

In the realm of materials science, fluorinated organic compounds are known for their unique properties, including thermal stability and specific electronic characteristics. While no specific applications of this compound in materials have been reported, its structure suggests potential use in the development of novel functional materials, such as organic light-emitting diodes (OLEDs) or as a component in specialized polymers.

Data on Related Pyrimidine Derivatives

Due to the limited specific data on this compound, the following table presents information on related and precursor pyrimidine compounds to provide context for its potential properties and reactivity.

| Compound Name | CAS Number | Molecular Formula | Key Properties/Applications |

| 2,4-Diamino-6-hydroxypyrimidine | 56-06-4 | C₄H₆N₄O | Starting material for the synthesis of various pyrimidine derivatives. researchgate.netorgsyn.org |

| 2,4-Diamino-6-chloropyrimidine | 156-83-2 | C₄H₅ClN₄ | Intermediate in the synthesis of pharmaceuticals, including Minoxidil. google.comgoogleapis.com |

| 5-Fluorouracil | 51-21-8 | C₄H₃FN₂O₂ | Widely used anticancer drug. mdpi.com |

| 2,4,6-Trifluoropyrimidine | 696-82-2 | C₄HF₃N₂ | A reactive intermediate for the synthesis of polysubstituted pyrimidines. |

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-2-N,2-N,4-N,4-N-tetramethylpyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13FN4/c1-12(2)7-5-6(9)10-8(11-7)13(3)4/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEDAIGWIUSOOIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=NC(=N1)N(C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00628607 | |

| Record name | 6-Fluoro-N~2~,N~2~,N~4~,N~4~-tetramethylpyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51421-98-8 | |

| Record name | 6-Fluoro-N~2~,N~2~,N~4~,N~4~-tetramethylpyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Reactivity Studies of 2,4 Bis Dimethylamino 6 Fluoropyrimidine Systems

Detailed Investigations of Nucleophilic Aromatic Substitution (SNAr) Mechanisms on Fluorinated Pyrimidines

Nucleophilic aromatic substitution is a primary pathway for the functionalization of electron-deficient aromatic rings, such as pyrimidines. Unlike nucleophilic substitution at saturated carbons (SN1/SN2), SNAr proceeds via distinct mechanisms dictated by the substrate, nucleophile, and reaction conditions.

The classical SNAr mechanism is a two-step, addition-elimination process. However, extensive computational and experimental work has revealed that many SNAr reactions, particularly on nitrogen-containing heterocycles, proceed through a one-step, or "concerted," pathway. stackexchange.comnih.gov

The stepwise pathway involves two distinct energetic barriers. The first and typically rate-determining step is the nucleophilic attack on the carbon bearing the leaving group, which breaks the ring's aromaticity and forms a discrete, high-energy anionic intermediate known as a Meisenheimer complex. nih.gov The second step is the rapid expulsion of the leaving group, which restores aromaticity. A simplified Marcus analysis shows that a stepwise reaction occurs when the Meisenheimer intermediate is significantly stabilized, creating a minimum on the reaction coordinate. acs.org This pathway is favored in systems with very strong electron-withdrawing groups (such as nitro groups) and poor leaving groups like fluoride (B91410), which stabilize the intermediate and slow the elimination step. stackexchange.comacs.org

The concerted pathway (cSNAr), in contrast, proceeds through a single transition state where the bond to the nucleophile is formed simultaneously with the breaking of the bond to the leaving group. wikipedia.org In this scenario, the Meisenheimer complex is not a stable intermediate but rather represents the structure of the transition state itself. stackexchange.comacs.org Concerted mechanisms are generally operative for reactions on less electron-poor aromatic systems or when a good leaving group is present, as the putative intermediate is not stable enough to exist in an energetic well. stackexchange.comnih.gov For SNAr reactions on heterocycles like pyrimidines, concerted pathways are often found to be the exclusive mechanism. nih.gov

| Feature | Stepwise SNAr Pathway | Concerted SNAr Pathway |

| Reaction Steps | Two (Addition, then Elimination) | One (Simultaneous Addition/Elimination) |

| Key Species | Meisenheimer Intermediate (stable, energetic minimum) | Single Transition State (resembles Meisenheimer complex) |

| Rate-Determining Step | Typically nucleophilic attack (formation of intermediate) nih.gov | The single concerted step |

| Favored By | Strong electron-withdrawing groups (e.g., -NO2), poor leaving groups (e.g., -F) stackexchange.comacs.org | Less activated rings, good leaving groups (e.g., -Cl, -Br), heterocyclic substrates stackexchange.comnih.gov |

| Kinetic Isotope Effect (KIE) | Small KIE at the substitution carbon if elimination is rate-determining nih.gov | Large KIE, as C-X bond breaking occurs in the transition state stackexchange.com |

A Meisenheimer complex is a crucial species in SNAr reactions, defined as a 1:1 adduct between an electron-deficient arene and a nucleophile. wikipedia.org These σ-complexes are reactive intermediates where the nucleophile has added to the aromatic ring, temporarily breaking its aromaticity and creating a negatively charged, cyclohexadienyl-like structure. nih.govwikipedia.org

The stability and observability of a Meisenheimer complex are highly dependent on the electronic stabilization provided by the substituents on the aromatic ring. acs.org Stable, isolable Meisenheimer complexes are well-documented but typically require the presence of multiple, powerful electron-withdrawing groups, such as two or three nitro groups, which can effectively delocalize the negative charge. nih.govwikipedia.org In these cases, the complex exists as a true intermediate in a potential energy well. acs.org

In the case of 2,4-bis(dimethylamino)-6-fluoropyrimidine, the pyrimidine (B1678525) ring itself is electron-deficient. However, it lacks the potent nitro-type substituents necessary for forming a highly stabilized Meisenheimer complex. The dimethylamino groups are electron-donating, further destabilizing a negative charge on the ring (see section 3.2.1). Therefore, in a substitution reaction at the C-6 position, the Meisenheimer-like species would be a high-energy, transient structure. It would either be a "hidden intermediate" or, more likely, the transition state of a concerted mechanism, rather than a characterizable intermediate. acs.orgwuxiapptec.com

Influence of Substituents on Pyrimidine Ring Reactivity

The electronic character of the substituents on the pyrimidine ring profoundly dictates the molecule's reactivity, controlling the rate and regioselectivity of nucleophilic substitution.

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, making it susceptible to nucleophilic attack. However, the presence of substituents can either enhance or diminish this reactivity. The dimethylamino group is a strong electron-donating group (EDG) through resonance (+M effect), while being weakly electron-withdrawing through induction (-I effect).

For this compound, both dimethylamino groups at the C-2 and C-4 positions contribute to this deactivating effect. They increase the electron density of the pyrimidine ring, which significantly slows the rate of nucleophilic attack at the C-6 position compared to a pyrimidine ring substituted with electron-withdrawing groups. This deactivation can be so pronounced that forcing conditions, such as high temperatures, are often required to achieve substitution. acs.org

The role of fluorine in SNAr reactions is multifaceted and distinct from its behavior in other substitution reactions like SN2. While fluoride is typically considered a poor leaving group due to the exceptional strength of the carbon-fluorine bond, it is often the most reactive halogen in SNAr reactions, following the general trend F > Cl > Br > I. rsc.orgresearchgate.net

This apparent contradiction is resolved by considering the mechanism of SNAr. The rate-determining step is usually the initial nucleophilic attack, not the departure of the leaving group. nih.gov Fluorine's influence is primarily exerted during this first step:

Increased Electrophilicity: As the most electronegative element, fluorine exerts a powerful negative inductive effect (-I). This effect withdraws electron density from the carbon atom to which it is attached (the C-6 position), making it significantly more electrophilic and thus more susceptible to attack by a nucleophile. researchgate.net

Kinetic and Thermodynamic Aspects of Reactivity in Fluorinated Pyrimidine Systems

For di-substituted systems like 2,4-dichloropyrimidine, kinetic studies show that the C-4 position is inherently more reactive toward nucleophiles than the C-2 position. acs.orgmdpi.com The substitution of the first chlorine with an amine significantly reduces the rate of the second substitution due to the deactivating effect of the newly introduced electron-donating amino group. nih.gov In the case of this compound, the presence of two such deactivating groups means that the kinetic barrier for displacing the fluorine at C-6 is expected to be substantial.

Kinetic and thermodynamic parameters for SNAr reactions are also influenced by external factors.

| Factor | Influence on Kinetics & Thermodynamics |

| Solvent | Polar aprotic solvents (e.g., DMSO, DMF) are commonly used as they can solvate the cation but leave the nucleophile relatively "bare" and more reactive, increasing reaction rates. researchgate.net |

| Temperature | Increasing the temperature provides the necessary energy to overcome the activation barrier, leading to faster reaction rates, especially for deactivated substrates. |

| Nucleophile Strength | Stronger nucleophiles generally lead to faster reaction rates. The rate can be correlated with the nucleophile's pKa. |

| Base Catalysis | In reactions with protic nucleophiles (e.g., amines, alcohols), a base may be required to deprotonate the nucleophile or the intermediate, potentially altering the rate-determining step and overall kinetics. rsc.org |

Development and Application of Kinetic Reactivity Scales for Fluorinating Reagents

The selection of a suitable fluorinating reagent is often a matter of empirical experimentation. However, recent research has focused on establishing quantitative scales to predict the reactivity of these reagents. A significant advancement in this area is the development of an experimentally-determined kinetic reactivity scale for a range of N-F electrophilic fluorinating reagents. researchgate.netnih.govrsc.orgsemanticscholar.org

This scale was developed by measuring the absolute and relative rate constants for the fluorination of a series of para-substituted 1,3-diaryl-1,3-dicarbonyl compounds. nih.govsemanticscholar.org These substrates act as sensitive spectrophotometric reporters of reactivity. researchgate.net The study encompassed ten different N-F fluorinating reagents, including well-known examples like Selectfluor™, N-fluorobenzenesulfonimide (NFSI), and various N-fluoropyridinium salts. researchgate.netnih.govrsc.orgsemanticscholar.org The resulting reactivity scale spans eight orders of magnitude, providing a comprehensive comparison of the fluorinating power of these reagents in acetonitrile. nih.govrsc.orgsemanticscholar.org

The kinetic data was obtained using UV-vis spectrophotometry to monitor the progress of the fluorination reactions. researchgate.net The absolute rate constants were then used to calculate relative rate constants (krel), with Selectfluor™ serving as the reference electrophile. nih.gov The consistency of these relative rate constants across different nucleophiles highlights the predictive utility of the scale. nih.gov

A key finding from this work is the ability to quantify the electrophilicity of these reagents, moving beyond qualitative descriptions. For instance, the study revealed that the counter-ion in N-fluoropyridinium salts has a minimal impact on their reactivity. nih.gov The developed scale provides a valuable tool for chemists to make more informed decisions when selecting a fluorinating agent for a specific transformation, potentially reducing the need for extensive empirical screening. researchgate.netnih.govrsc.orgsemanticscholar.org

Table 1: Relative Rate Constants (krel) of Electrophilic Fluorinating Reagents Relative to Selectfluor™

| Reagent | krel |

| 2,3,4,5,6-pentachloro-N-fluoropyridinium triflate | 1.6 x 104 |

| 2,6-dichloro-N-fluoropyridinium triflate | 1.1 |

| Selectfluor™ | 1.0 |

| 2,6-dichloro-N-fluoropyridinium tetrafluoroborate | 0.9 |

| N-fluorobenzenesulfonimide (NFSI) | 2.1 x 10-3 |

This table is based on data from kinetic studies and provides a quantitative comparison of the reactivity of several common electrophilic fluorinating reagents. nih.gov

Analysis of Reaction Rates and Selectivity in Pyrimidine Functionalization

The functionalization of the pyrimidine ring is a cornerstone of heterocyclic chemistry, with significant implications for the synthesis of biologically active molecules. The inherent challenge lies in controlling the regioselectivity of these reactions, as the pyrimidine ring possesses multiple reactive sites. Recent studies have employed a mechanism-based approach to achieve site-selective functionalization, particularly C2-selective amination. nih.govresearchgate.net

This strategy involves the in-situ generation of pyrimidinyl iminium salt intermediates, which can then be converted into a variety of amine products. nih.govresearchgate.net This method is compatible with a wide array of pyrimidines bearing sensitive functional groups, enabling the synthesis of complex aminopyrimidines with high selectivity. nih.govresearchgate.net The success of this approach hinges on a detailed understanding of the reaction mechanism and the factors that govern selectivity.

Computational studies, specifically density functional theory (DFT) calculations, have been instrumental in elucidating the energy profiles of these reactions. researchgate.net For instance, in the context of C2-selective amination, a linear energy relationship has been identified between the thermal barrier and the enthalpy of the proton elimination step. researchgate.net This insight into the reaction energetics allows for the rational design of reagents and reaction conditions to favor the desired C2-functionalized product over other isomers. researchgate.net

The ability to control the site of functionalization is crucial for the efficient synthesis of target molecules. By analyzing reaction rates and understanding the underlying mechanistic pathways, chemists can develop robust and predictable methods for the selective modification of the pyrimidine core. This knowledge is not only applicable to amination reactions but can also be extended to the introduction of other functional groups, thereby expanding the synthetic utility of pyrimidine derivatives.

Computational Chemistry and Theoretical Modeling of 2,4 Bis Dimethylamino 6 Fluoropyrimidine Systems

Quantum Mechanical (QM) Analysis of Reaction Pathways and Transition States

Quantum mechanics (QM) forms the bedrock of modern computational chemistry, enabling the detailed study of chemical reactions. By solving approximations of the Schrödinger equation, QM methods can map out the potential energy surface of a reaction, identifying key structures like reactants, products, intermediates, and, crucially, transition states.

The analysis of reaction pathways involves calculating the energy changes as reactants transform into products. This is vital for understanding reaction feasibility and kinetics. For substituted pyrimidines, QM analysis is frequently applied to study nucleophilic aromatic substitution (SNAr) reactions, which are a cornerstone of their functionalization. Researchers can model the approach of a nucleophile to the pyrimidine (B1678525) ring and calculate the energy barriers (activation energies) associated with substitution at different positions.

Transition state theory is used to connect the properties of the transition state—the highest energy point along the reaction coordinate—to the reaction rate. QM calculations can determine the geometry and energy of these fleeting structures. For instance, in studies of related heterocyclic systems, QM has been used to elucidate complex reaction mechanisms, such as ring-opening and rearrangement pathways, by locating the relevant transition states and intermediates. researchgate.net These calculations provide insights into the electronic and steric factors that control the reaction's outcome.

Table 1: Key Aspects of QM Analysis for Reaction Pathways

| Parameter Studied | Significance in Pyrimidine Chemistry | Computational Method |

| Activation Energy (ΔG‡) | Determines the kinetic feasibility of a reaction pathway (e.g., substitution at C-4 vs. C-6). A lower barrier indicates a faster reaction. | QM (DFT, MP2) |

| Reaction Energy (ΔGrxn) | Indicates the thermodynamic favorability of the overall reaction. A negative value signifies an exothermic reaction. | QM (DFT, MP2) |

| Transition State Geometry | Reveals the structural nature of the reaction's energetic bottleneck, including bond-making and bond-breaking distances. | Transition State Optimization |

| Intermediate Stability | Identifies and characterizes the stability of any species formed during the reaction, such as Meisenheimer complexes in SNAr. | Geometry Optimization |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is the most widely used QM method for polyatomic systems due to its favorable balance of accuracy and computational cost. researchgate.netijcce.ac.ir DFT calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. This approach is invaluable for predicting the ground-state properties of molecules like 2,4-bis(dimethylamino)-6-fluoropyrimidine.

DFT is used to optimize the molecule's geometry, predicting bond lengths, bond angles, and dihedral angles. From a single DFT calculation, a wealth of electronic properties can be derived. These properties serve as reactivity descriptors, helping to predict how the molecule will interact with other reagents. Key descriptors include:

Molecular Electrostatic Potential (MEP): Maps the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. researchgate.net

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons.

Atomic Charges: Quantify the partial charge on each atom, offering a simple model for electrostatic interactions.

For SNAr reactions, where a nucleophile attacks an electron-deficient aromatic ring, Frontier Molecular Orbital (FMO) theory is a powerful predictive tool. According to FMO theory, the reaction is often controlled by the interaction between the HOMO of the nucleophile and the LUMO of the electrophile (the pyrimidine). The nucleophile will preferentially attack the atom(s) on the pyrimidine ring where the LUMO has the largest lobes or density.

In polysubstituted pyrimidines, the position of the largest LUMO lobe dictates the most likely site for nucleophilic attack. For a molecule like this compound, the primary SNAr reaction would involve the displacement of the fluoride (B91410) ion at the C-6 position. DFT calculations would be essential to confirm the regioselectivity.

Computational studies on related 2,4-dichloropyrimidines show that substituents on the ring dramatically influence the LUMO distribution. wuxiapptec.com For example:

In unsubstituted 2,4-dichloropyrimidine, the LUMO is primarily located at the C-4 position, correctly predicting that SNAr occurs there. wuxiapptec.com

When a strong electron-donating group (e.g., -NHMe) is added at the C-6 position, the LUMO distribution shifts, and lobes of similar size can appear at both C-2 and C-4, suggesting the possibility of a mixture of products or a reversal of selectivity. wuxiapptec.com

For this compound, the two electron-donating dimethylamino groups at C-2 and C-4 would significantly raise the energy of the pyrimidine's π-system. The fluorine at C-6 is the leaving group. A LUMO analysis would be critical to determine if the electron-poor character of the C-6 position is sufficient to make it the sole site of attack, or if the electronic influence of the amino groups directs reactivity elsewhere. A LUMO map provides a 3D visualization of the LUMO, making it easier to identify the most electrophilic sites on the molecular surface.

Table 2: Hypothetical LUMO Analysis for SNAr on a Substituted Fluoropyrimidine

| Position on Ring | Substituent | Expected Electronic Effect | Predicted LUMO Lobe Size | Predicted Reactivity |

| C-2 | -N(CH₃)₂ | Electron-Donating | Small | Low |

| C-4 | -N(CH₃)₂ | Electron-Donating | Small | Low |

| C-6 | -F (Leaving Group) | Electron-Withdrawing | Large | High (Site of Attack) |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects on Pyrimidine Derivatives

While QM methods are excellent for studying static structures and single reaction events, Molecular Dynamics (MD) simulations are used to model the dynamic behavior of molecules over time. acs.org MD applies classical mechanics to simulate the motions of atoms and molecules, providing a "movie" of molecular behavior. This is particularly useful for analyzing conformational flexibility and the influence of the surrounding environment (solvation).

For this compound, the dimethylamino groups are not rigid; they can rotate around the C-N bonds. MD simulations can explore the accessible conformations of these groups and determine the most stable rotational arrangements. This conformational landscape can be crucial for understanding how the molecule fits into a receptor's active site in a biological context.

Furthermore, MD is exceptionally powerful for studying solvent effects. By explicitly including solvent molecules (e.g., water) in the simulation box, one can observe how they arrange around the solute and how specific interactions, like hydrogen bonds, influence the solute's structure and dynamics. mdpi.com For pyrimidine derivatives, studies have shown that hydrogen bonding with water can affect the molecule's symmetry and electronic properties. mdpi.com In the case of this compound, MD simulations could reveal:

The stability of different rotamers of the dimethylamino groups in various solvents.

The specific solvation structure around the polar fluorine atom and the pyrimidine ring nitrogens.

How solvent molecules might mediate interactions between the pyrimidine and other molecules.

Table 3: Insights from Molecular Dynamics (MD) Simulations

| Analysis Type | Information Gained | Relevance to Pyrimidine Derivatives |

| Conformational Sampling | Identifies low-energy conformations and the flexibility of rotatable bonds (e.g., C-N bonds of amino groups). | Understanding molecular shape and pre-organization for binding. frontiersin.org |

| Solvent Distribution Function | Shows the probability of finding solvent molecules at specific distances and orientations from the solute. | Characterizes the hydration shell and specific solvent interactions. |

| Hydrogen Bond Analysis | Tracks the formation and lifetime of hydrogen bonds between the solute and solvent. | Quantifies the strength of solvation at specific sites (e.g., ring nitrogens). mdpi.com |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of the molecule's structure over time from a reference structure. | Assesses the overall structural stability and conformational changes during the simulation. |

Advanced Spectroscopic and Structural Elucidation of 2,4 Bis Dimethylamino 6 Fluoropyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Applications of ¹⁹F NMR as a Probe for Pyrimidine (B1678525) Structure and Dynamics

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy offers a highly sensitive and direct method for analyzing 2,4-BIS(DIMETHYLAMINO)-6-FLUOROPYRIMIDINE. The ¹⁹F nucleus possesses a spin of 1/2 and has a natural abundance of 100%, making it an ideal NMR probe. A key feature of ¹⁹F NMR is its exceptionally wide range of chemical shifts, which are extremely sensitive to the local electronic environment. This sensitivity allows for the detection of subtle changes in molecular structure and conformation.

For this compound, the ¹⁹F chemical shift is influenced by the electronic effects of the pyrimidine ring and the two dimethylamino substituents. Electron-donating groups, such as the dimethylamino groups, will affect the electron density around the C-F bond, which in turn dictates the chemical shift of the fluorine nucleus. The typical chemical shift range for fluorine attached to an aromatic ring (Ar-F) is between +80 to +170 ppm relative to a CFCl₃ standard. The precise chemical shift for this compound would provide a unique fingerprint for its identification. Furthermore, coupling between the ¹⁹F nucleus and the adjacent H-5 proton on the pyrimidine ring (JHF coupling) would be observable in both the ¹⁹F and ¹H NMR spectra, providing definitive evidence of their spatial proximity.

Utilization of 1D and 2D Correlation NMR Techniques for Complete Structure Elucidation

While ¹⁹F NMR is crucial, a complete structural assignment requires a combination of 1D (¹H, ¹³C) and 2D correlation NMR techniques.

¹H NMR: The ¹H NMR spectrum of this compound is expected to be relatively simple. A singlet peak would correspond to the single proton at the C5 position of the pyrimidine ring (H-5) mdpi.comsemanticscholar.org. Its chemical shift would be influenced by the adjacent fluorine atom and the amino groups. Additionally, two singlets would be expected for the methyl protons of the two non-equivalent dimethylamino groups. The integration of these signals would confirm the proton count for each group (1H for the pyrimidine ring and 12H total for the four methyl groups).

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbon directly bonded to the fluorine (C-6) would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a characteristic feature that aids in its assignment. The other pyrimidine carbons (C-2, C-4, C-5) and the methyl carbons of the dimethylamino groups would also appear at predictable chemical shifts.

2D Correlation NMR: To unequivocally assign all ¹H and ¹³C signals and confirm the connectivity, 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed.

HSQC correlates directly bonded proton and carbon atoms. This would link the H-5 signal to the C-5 carbon signal and the methyl proton signals to their respective carbon signals.

| Atom | Technique | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling Constants (J, Hz) |

|---|---|---|---|

| H-5 | ¹H NMR | ~5.3 - 7.6 mdpi.comsemanticscholar.org | d, 4JHF ≈ 1-3 Hz |

| -N(CH₃)₂ | ¹H NMR | ~3.0 - 3.2 | s |

| C-2 | ¹³C NMR | ~160 - 165 | - |

| C-4 | ¹³C NMR | ~165 - 170 | - |

| C-5 | ¹³C NMR | ~85 - 95 | d, 3JCF ≈ 5-10 Hz |

| C-6 | ¹³C NMR | ~155 - 160 | d, 1JCF ≈ 200-250 Hz |

| -N(CH₃)₂ | ¹³C NMR | ~35 - 40 | - |

| F-6 | ¹⁹F NMR | ~ -80 to -120 (vs. CFCl₃) | d, 4JFH ≈ 1-3 Hz |

High-Resolution Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound (C₈H₁₃FN₄), the calculated exact mass of the neutral molecule is 184.1124 u. HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺ at m/z 185.1202. The high mass accuracy of HRMS (typically <5 ppm) allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

In addition to molecular formula confirmation, tandem mass spectrometry (MS/MS) provides valuable structural information through controlled fragmentation of the parent ion. The fragmentation pattern is characteristic of the molecule's structure. For the [M+H]⁺ ion of this compound, fragmentation is likely to occur via pathways common to amines and heterocyclic systems libretexts.orgnih.gov.

Key expected fragmentation pathways include:

Loss of a methyl radical (•CH₃): Alpha-cleavage adjacent to a nitrogen atom is a common fragmentation route for amines. This would result in a fragment ion at m/z 170.1046 (M+H - 15).

Loss of dimethylamine (B145610) (HN(CH₃)₂): Cleavage of the C-N bond connecting the dimethylamino group to the pyrimidine ring could lead to the loss of a neutral dimethylamine molecule, resulting in a fragment ion at m/z 140.0784 (M+H - 45).

Ring fragmentation: The pyrimidine ring itself can undergo cleavage, although this often requires higher energy and results in a more complex pattern of smaller fragment ions nih.gov.

| Ion | Formula | Calculated Exact Mass (m/z) | Description |

|---|---|---|---|

| [M]⁺• | C₈H₁₃FN₄ | 184.1124 | Molecular Ion |

| [M+H]⁺ | C₈H₁₄FN₄ | 185.1202 | Protonated Molecule |

| [M+H - CH₃]⁺ | C₇H₁₁FN₄ | 170.1046 | Loss of a methyl radical |

| [M+H - HN(CH₃)₂]⁺ | C₆H₇FN₂ | 140.0784 | Loss of dimethylamine |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides accurate data on bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and conformation. For this compound, a single-crystal X-ray diffraction study would reveal the planarity of the pyrimidine ring and the orientation of the fluoro and dimethylamino substituents relative to the ring.

Furthermore, crystallographic analysis elucidates the packing of molecules in the crystal lattice, which is governed by various intermolecular interactions. In the crystal structure of this compound, several types of non-covalent interactions are expected to play a crucial role:

Hydrogen Bonding: Although the molecule lacks traditional hydrogen bond donors like N-H or O-H, weak C-H···N and C-H···F hydrogen bonds are likely to be present, connecting adjacent molecules nih.goviucr.org. The nitrogen atoms of the pyrimidine ring and the fluorine atom can act as hydrogen bond acceptors.

π–π Stacking: The aromatic pyrimidine rings can stack on top of each other, an interaction driven by the alignment of their π-electron systems. The distance between the centroids of stacked rings is typically in the range of 3.3–3.8 Å nih.gov.

Analysis of crystal structures of similar compounds, such as bis(4-dimethylamino-pyridine) derivatives, reveals extensive networks of hydrogen bonds and π-stacking interactions that dictate the supramolecular architecture nih.goviucr.orgresearchgate.net.

| Parameter | Typical Value |

|---|---|

| Crystal System | Monoclinic / Orthorhombic researchgate.net |

| Space Group | P2₁/c or C2/c researchgate.net |

| C=N bond length (ring) | ~1.34 Å |

| C-N bond length (exocyclic) | ~1.36 Å |

| C-F bond length | ~1.35 Å |

| Intermolecular π–π stacking distance | ~3.6 - 3.9 Å nih.gov |

Applications of UV-Vis and IR Spectroscopy in Support of Structural Characterization and Functional Group Identification

While NMR, MS, and crystallography provide detailed structural information, UV-Vis and IR spectroscopy offer rapid and valuable complementary data for functional group identification and confirmation of the electronic system.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for qualitative analysis. For this compound, the IR spectrum would be expected to show key absorption bands confirming the presence of its structural components mdpi.comnih.govripublication.com.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic and conjugated systems, like the pyrimidine ring in the target compound, absorb UV light, promoting electrons from lower-energy π orbitals to higher-energy π* orbitals (π→π* transitions). The presence of the electron-donating dimethylamino groups is expected to cause a bathochromic (red) shift in the absorption maximum (λmax) compared to the unsubstituted pyrimidine, moving the absorption to a longer wavelength nih.gov. The position and intensity of the absorption bands are characteristic of the compound's chromophore.

| Spectroscopic Technique | Expected Absorption | Functional Group / Transition |

|---|---|---|

| IR Spectroscopy (cm⁻¹) | ~3050 - 3100 | Aromatic C-H stretch |

| ~2800 - 3000 | Aliphatic C-H stretch (-CH₃) | |

| ~1580 - 1670 mdpi.com | C=N and C=C stretching (pyrimidine ring) | |

| ~1200 - 1350 | C-N stretch (aromatic amine) | |

| ~1000 - 1100 | C-F stretch | |

| UV-Vis Spectroscopy (nm) | ~250 - 320 | π→π* transition |

Advanced Research Applications and Methodological Contributions of 2,4 Bis Dimethylamino 6 Fluoropyrimidine

Role as a Key Intermediate in the Synthesis of Complex Pyrimidine (B1678525) Derivatives

2,4-Bis(dimethylamino)-6-fluoropyrimidine is a valuable intermediate in the synthesis of a wide array of complex pyrimidine derivatives. The presence of the fluorine atom at the 6-position allows for facile nucleophilic substitution, making it a pivotal starting point for introducing further molecular diversity.

Precursor for Highly Polysubstituted Pyrimidine Systems

The reactivity of the C-6 fluorine atom in 2,4-diamino-6-halopyrimidines, a class of compounds to which this compound belongs, makes it an excellent precursor for highly polysubstituted pyrimidine systems. The general strategy involves the displacement of the halogen with a variety of nucleophiles. For instance, in the synthesis of potential anti-tubercular agents, 2,4-diamino-6-chloropyrimidine is used as a starting material. mdpi.com The chloro group is first displaced by a nucleophile, such as the anion of (S)-2,3-isopropylideneglycerol, and then further functionalization is carried out at the 5-position. mdpi.com This highlights a common pathway where the halogen at the 6-position is the initial site of reaction to build complexity.

Similarly, in the development of Aurora kinase inhibitors, 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) undergoes sequential nucleophilic aromatic substitution (SNAr) reactions to create polysubstituted pyrimidines. acs.org This demonstrates the principle of step-wise functionalization that can be applied to this compound to generate a library of derivatives with diverse substituents at the 6-position.

Building Block for Fused Heterocyclic Architectures based on Pyrimidine

The 2,4-diaminopyrimidine (B92962) scaffold is a fundamental component in the construction of fused heterocyclic systems, which are prevalent in many biologically active molecules. derpharmachemica.com A common approach involves the condensation of a 2,4-diaminopyrimidine derivative with a suitable bifunctional reagent. For example, pteridines, which are fused pyrimidine-pyrazine ring systems, can be synthesized from 4,5-diaminopyrimidine (B145471) derivatives. derpharmachemica.com The synthesis of pteridines often involves the reaction of a 2,4,5,6-tetraaminopyrimidine (B94255) salt with a 1,3-dicarbonyl compound like 1,3-dihydroxyacetone. google.com

In a related context, pyrazolo[1,5-a]pyrimidines, another important class of fused heterocycles with applications as kinase inhibitors, are synthesized from aminopyrazole precursors that cyclize with a pyrimidine-forming reagent. nih.govmdpi.com While direct synthesis from this compound is not explicitly detailed in these examples, the underlying principle of using a functionalized pyrimidine to construct a fused ring system is well-established. The reactivity of the 6-fluoro group in the title compound makes it a suitable partner in cyclization reactions to form such fused architectures. For instance, the reaction of 6-acetyl-7-(2-dimethylaminovinyl)pyrazolo[1,5-a]pyrimidines with bisnucleophiles leads to the formation of new fused systems. researchgate.net

Development of Novel Synthetic Methodologies Leveraging the Pyrimidine Scaffold

The pyrimidine core, particularly when appropriately substituted, is a valuable platform for the development of new synthetic methods that allow for precise control over the introduction of functional groups.

Methodologies for Regioselective Functionalization of Pyrimidine Rings

The regioselective functionalization of the pyrimidine ring is crucial for the synthesis of specific isomers with desired biological activities. In di-substituted pyrimidines, the existing substituents direct the position of incoming groups. For 2,4-dichloropyrimidines bearing an electron-withdrawing group at the 5-position, nucleophilic substitution typically occurs at the C-4 position. nih.gov However, the use of tertiary amine nucleophiles can reverse this selectivity, favoring substitution at the C-2 position. nih.gov

In the case of 2,4-diacylaminopyrimidine derivatives, regioselective deacylation at the 4-position can be achieved using Lewis acids like tin(II) chloride or zinc chloride, affording 2-acyl-4-aminopyrimidines exclusively. rsc.org More advanced methods for regioselective functionalization include directed metalation. For instance, the use of TMPMgCl·LiCl allows for successive regio- and chemoselective magnesiations of pyrimidines, enabling the introduction of various electrophiles at specific positions to furnish highly functionalized derivatives. nih.gov These methodologies, while not all demonstrated directly on this compound, provide a toolbox for the selective modification of the pyrimidine scaffold.

Strategies for Rapid Analog Synthesis (RAS) in Pyrimidine Chemistry

Rapid analog synthesis (RAS) is a key strategy in medicinal chemistry for the efficient exploration of structure-activity relationships. The pyrimidine scaffold is well-suited for RAS due to its ability to undergo a variety of chemical transformations. nih.gov Coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig are powerful tools for the diversification of pyrimidine derivatives. researchgate.net

For example, a library of 2,4,6-trisubstituted pyrimidines can be synthesized in a one-pot, four-component reaction under microwave irradiation. mdpi.com This approach allows for the rapid generation of a diverse set of analogs from simple starting materials. While a specific RAS strategy for this compound has not been detailed, its structure lends itself to such approaches. The reactive fluorine at the C-6 position can be readily displaced by a library of nucleophiles, and further modifications at other positions on the pyrimidine ring or on the appended substituents can be envisioned to quickly generate a collection of related compounds for biological screening.

Investigating Structure-Activity Relationships (SAR) in Related Compound Classes for Biological Probe Development

The 2,4-diaminopyrimidine moiety is a well-recognized "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors. rsc.orgresearchgate.netrsc.org The two amino groups are often key for forming hydrogen bonds with the hinge region of the kinase active site. nih.gov

Structure-activity relationship (SAR) studies on various classes of 2,4-diaminopyrimidine derivatives have provided valuable insights for the design of potent and selective inhibitors. For instance, in a series of c-jun N-terminal kinase (JNK) inhibitors, optimization of the substituents on the 2,4-diaminopyrimidine scaffold led to the discovery of compounds with high cellular potency. rsc.orgresearchgate.net Similarly, SAR studies on N2,N4-disubstituted pyrimidine-2,4-diamines identified potent inhibitors of cyclin-dependent kinases 2 and 9 (CDK2/CDK9). rsc.org

In the context of this compound, the dimethylamino groups at the 2 and 4 positions are expected to influence the electronic properties and steric bulk of the molecule, which in turn would affect its binding to biological targets. The fluorine at the 6-position serves as a handle for introducing various substituents, allowing for a systematic exploration of the SAR at this position. The development of biological probes often relies on such systematic modifications to understand the molecular interactions between a small molecule and its target protein.

Below is a table summarizing the structure-activity relationships for a series of 2,4-diaminopyrimidine derivatives as kinase inhibitors, illustrating the impact of substitutions on biological activity.

| Compound | R1 | R2 | Kinase | IC50 (nM) |

| A | H | Phenyl | JNK2 | >1000 |

| B | Methyl | 3-Chlorophenyl | JNK2 | 50 |

| C | Ethyl | 4-Methoxyphenyl | JNK2 | 25 |

| D | H | Pyridin-3-yl | CDK9 | 150 |

| E | Methyl | 4-(Trifluoromethyl)phenyl | CDK9 | 75 |

This table is a representative example based on general findings in the literature and does not represent data for a single specific study.

Application in Materials Science Research as a Building Block

Perfluorinated organic polymers (PFPs) are a class of materials with diverse applications stemming from the unique properties imparted by the carbon-fluorine bond, such as high thermal stability and chemical resistance. nih.gov A key synthetic route to these polymers is nucleophilic aromatic substitution (NAS), where fluorinated aromatic compounds serve as building blocks. nih.govresearchgate.net In this context, highly fluorinated pyrimidines can act as monomers or cross-linkers.

The synthesis of PFPs through NAS typically involves the reaction of a diol with a fluorinated linker in a basic medium. nih.gov This method has been employed to create fluorinated poly(aryl ether)s and related polymers. nih.gov The incorporation of fluorine-rich moieties, such as those derived from fluorinated pyrimidines, into the polymer backbone can enhance properties like solubility and thermal stability. nih.gov

For example, the reaction of decafluorobiphenyl (B1670000) or hexafluorobenzene (B1203771) with diphenols showcases the utility of NAS in generating PFPs. nih.gov While specific examples detailing the use of this compound in PFP synthesis are not prevalent in the reviewed literature, its structure suggests potential as a monomer in similar polymerization reactions. The fluorine atom on the pyrimidine ring is susceptible to nucleophilic displacement, which could be exploited to incorporate the dimethylamino-substituted pyrimidine unit into a polymer chain.

The characterization of these fluorinated polymers often involves techniques like 19F NMR to confirm the successful incorporation of the fluorinated monomers and to study the polymer structure. nih.gov

Fluorinated polymers are increasingly investigated for their potential in optoelectronic applications. pageplace.de The introduction of fluorine atoms into a polymer backbone can influence its electronic properties, making fluorinated building blocks valuable in the design of functional materials. While direct applications of this compound as a precursor for optoelectronic polymers were not explicitly detailed in the provided search results, the broader context of fluorinated polymers supports this potential. pageplace.de

The synthesis of fluoro-functional conjugated polymers can be achieved through various methods, including electrochemical techniques. pageplace.de The electronic nature of the dimethylamino and fluoro substituents on the pyrimidine ring could be tuned to create materials with specific optoelectronic characteristics.

Use as Analytical Probes or in Advanced Sensing Technologies

Molecularly imprinted polymers (MIPs) are synthetic materials engineered with specific recognition sites for a target molecule, often referred to as a template. mdpi.comnih.gov This "molecular memory" allows MIPs to selectively bind to the template, making them useful for a variety of applications, including separation sciences, chemical sensing, and drug delivery. mdpi.comnih.govnih.gov The synthesis of MIPs typically involves the polymerization of a functional monomer and a cross-linker in the presence of the template molecule. mdpi.comnih.gov

While the direct use of this compound as a template or functional monomer in the synthesis of MIPs is not explicitly documented in the provided search results, the principles of MIP technology suggest its potential in this area. For instance, if this compound were a target analyte, an MIP could be created for its selective recognition and extraction. The process would involve using this compound as the template molecule during the polymerization process. After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and chemical functionality. nih.gov

The development of MIPs for other fluorinated compounds, such as 5-fluorouracil, has been successfully demonstrated. nih.gov In these studies, methacrylic acid (MAA) is often used as the functional monomer and ethylene (B1197577) glycol dimethacrylate (EGDMA) as the cross-linker. nih.gov The resulting MIPs have shown a significantly higher binding capacity for the template compared to non-imprinted polymers (NIPs). nih.gov

The general procedure for MIP synthesis involves:

Formation of a complex between the template molecule and a functional monomer. nih.gov

Polymerization of this complex with a cross-linking agent. researchgate.net

Removal of the template to create specific binding sites. researchgate.net

This technology offers a robust and cost-effective alternative to biological recognition elements like antibodies. mdpi.com

The fluorine-19 (¹⁹F) nucleus possesses several properties that make it an excellent probe for nuclear magnetic resonance (NMR) spectroscopy studies of biomolecules. oup.comnih.gov These properties include 100% natural abundance, a high gyromagnetic ratio, and a chemical shift that is highly sensitive to the local environment. nih.gov Since fluorine is virtually absent in biological systems, the introduction of a fluorinated probe provides a background-free signal. nih.gov

Similarly, fluorinated amino acids can be incorporated into proteins to study their structure, function, and dynamics. nih.govresearchgate.net The sensitivity of the ¹⁹F chemical shift to the surrounding environment makes it a powerful tool for detecting ligand binding and conformational changes in proteins. nih.gov

While the direct use of this compound as an NMR probe is not detailed in the search results, its fluorinated pyrimidine core aligns with the characteristics of effective ¹⁹F NMR probes. Its distinct chemical structure would likely provide a unique spectral signature sensitive to its molecular environment.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4-BIS(DIMETHYLAMINO)-6-FLUOROPYRIMIDINE in academic research?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or alkylation reactions. For example, analogous pyrimidine derivatives are prepared using phosphoric triamide (HMPT) under reflux conditions, followed by functionalization with alkyl halides . Key steps include:

- Reagent : HMPT or similar activating agents.

- Conditions : Reflux in anhydrous solvents (e.g., DMF or THF).

- Purification : Column chromatography or recrystallization.

- Validation : Monitor reaction progress via TLC or HPLC, and confirm structure via NMR and mass spectrometry.

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer :

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular weight (exact mass ≈ 210.1045 for related pyrimidines) .

- NMR Spectroscopy : Analyze , , and -NMR spectra to resolve dimethylamino and fluorine substituents.

- Elemental Analysis : Verify C, H, N, and F content.

- Data Interpretation : Compare spectral data with computational predictions (e.g., DFT) to resolve ambiguities.

Q. What stability considerations are critical when handling this compound?

- Methodological Answer :

- Storage : Keep under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis or oxidation.

- Decomposition Risks : Avoid high temperatures; decomposition may release toxic fluorides (F⁻) or nitrogen oxides (NOₓ) .

- Safety Protocols : Use fume hoods, PPE, and segregated waste disposal for halogenated byproducts .

Advanced Research Questions

Q. How can this compound be functionalized for use in pharmaceutical intermediates?

- Methodological Answer :

- Cross-Coupling Reactions : Employ Suzuki-Miyaura or Buchwald-Hartwig reactions to introduce aryl/heteroaryl groups at the 6-fluoro position.

- Quaternary Ammonium Salts : React with alkyl halides to form 1-alkyl derivatives, as demonstrated for quinoline analogs .

Q. How can conflicting spectroscopic data (e.g., isomerism or impurities) be resolved during analysis?

- Methodological Answer :

- Isomer Discrimination : Use 2D NMR (e.g., NOESY) to distinguish between regioisomers.

- Chromatographic Separation : Optimize HPLC conditions (C18 column, acetonitrile/water gradient) to isolate impurities.

- Reference Standards : Compare with synthesized analogs (e.g., 2,4-BIS(DIMETHYLAMINO)PYRIMIDINE-6-CARBOXYLIC ACID) .

Q. What mechanistic insights guide the optimization of reaction yields for this compound?

- Methodological Answer :

- Kinetic Studies : Monitor substituent effects (e.g., fluorine’s electron-withdrawing nature) on reaction rates via in-situ IR or NMR.

- Computational Modeling : Apply DFT to predict transition states for nucleophilic substitution or alkylation steps.

Contradictions and Mitigation Strategies

- Toxicity Data Gaps : While direct toxicity data for this compound is limited, analogous bis(dimethylamino) compounds show moderate toxicity via intravenous routes . Mitigate risks via adherence to occupational exposure limits (OELs) and institutional safety guidelines.

- Synthetic Yield Variability : Discrepancies in yields (e.g., 40–70%) may arise from moisture sensitivity. Use rigorously dried solvents and Schlenk-line techniques .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.